Cas no 1889193-34-3 (3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine)

3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine
- EN300-1969817
- 1889193-34-3
-
- インチ: 1S/C7H8BrF2NS/c8-6-2-1-5(12-6)7(9,10)3-4-11/h1-2H,3-4,11H2
- InChIKey: ZIFDTABIRHTIKI-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(CCN)(F)F)S1
計算された属性
- せいみつぶんしりょう: 254.95289g/mol
- どういたいしつりょう: 254.95289g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 54.3Ų
3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1969817-5.0g |
3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine |
1889193-34-3 | 5g |
$5345.0 | 2023-05-23 | ||
Enamine | EN300-1969817-10.0g |
3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine |
1889193-34-3 | 10g |
$7927.0 | 2023-05-23 | ||
Enamine | EN300-1969817-0.5g |
3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine |
1889193-34-3 | 0.5g |
$1770.0 | 2023-09-16 | ||
Enamine | EN300-1969817-0.05g |
3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine |
1889193-34-3 | 0.05g |
$1549.0 | 2023-09-16 | ||
Enamine | EN300-1969817-0.25g |
3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine |
1889193-34-3 | 0.25g |
$1696.0 | 2023-09-16 | ||
Enamine | EN300-1969817-5g |
3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine |
1889193-34-3 | 5g |
$5345.0 | 2023-09-16 | ||
Enamine | EN300-1969817-2.5g |
3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine |
1889193-34-3 | 2.5g |
$3611.0 | 2023-09-16 | ||
Enamine | EN300-1969817-0.1g |
3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine |
1889193-34-3 | 0.1g |
$1623.0 | 2023-09-16 | ||
Enamine | EN300-1969817-1.0g |
3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine |
1889193-34-3 | 1g |
$1844.0 | 2023-05-23 | ||
Enamine | EN300-1969817-10g |
3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine |
1889193-34-3 | 10g |
$7927.0 | 2023-09-16 |
3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine 関連文献
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128
-
7. Book reviews
-
8. Book reviews
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amineに関する追加情報
Introduction to 3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine (CAS No. 1889193-34-3)
3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. This compound, identified by the chemical abstracts service number CAS No. 1889193-34-3, features a thiophene ring substituted with a bromine atom at the 5-position and an amine group attached to a trifluoromethyl-substituted propanamide backbone. Such structural motifs are of particular interest for their potential in modulating biological pathways and developing novel therapeutic agents.
The thiophene core is a heterocyclic aromatic compound that is widely recognized for its presence in numerous biologically active molecules, including antifungal, antiviral, and anticancer agents. The introduction of a bromothiophene moiety enhances the compound's reactivity, making it a valuable intermediate in synthetic chemistry. The presence of fluorine atoms in the trifluoromethylpropanamide segment introduces lipophilicity and metabolic stability, which are critical factors in drug design for improving bioavailability and prolonging pharmacological effects.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated compounds in drug development. The trifluoromethyl group (-CF₃) is particularly noteworthy for its ability to modulate pharmacokinetic properties, such as reducing metabolic clearance and enhancing binding affinity to biological targets. In the context of 3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine, these structural features suggest potential applications in the design of small-molecule inhibitors targeting enzymes or receptors involved in diseases such as cancer, inflammation, and neurodegeneration.
One of the most compelling aspects of this compound is its versatility as a building block in medicinal chemistry. The bromothiophene moiety allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures. This reactivity has been exploited in recent synthetic strategies to develop novel scaffolds with enhanced pharmacological activity.
Current research in the field of fluorinated amine derivatives has demonstrated their potential as pharmacophores in drug discovery. The combination of an amine group with fluorinated aliphatic chains provides a balance between polarizability and lipophilicity, which is often essential for achieving optimal drug-like properties. Studies have shown that compounds with similar structural motifs exhibit promising biological activities, including inhibition of kinases and modulation of ion channels.
The synthesis of 3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine involves multi-step organic transformations that highlight the compound's synthetic accessibility while maintaining high purity standards. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and fluorination techniques, have been employed to construct the desired framework efficiently. These synthetic approaches are critical for producing sufficient quantities of the compound for preclinical evaluation and further development.
In preclinical studies, 3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine has shown intriguing interactions with various biological targets. Initial assays have suggested potential activity against enzymes implicated in cancer progression, such as tyrosine kinases and proteases. Additionally, its ability to cross the blood-brain barrier has been explored, making it a candidate for treating central nervous system disorders.
The pharmaceutical industry has increasingly recognized the value of structurally diverse compounds like 3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine for drug discovery programs. Its unique combination of functional groups makes it a versatile tool for medicinal chemists seeking to develop novel therapeutics. As research continues to uncover new biological pathways and targets, compounds with similar characteristics are expected to play a pivotal role in addressing unmet medical needs.
The development of next-generation pharmaceuticals often relies on innovative molecular design principles. The structural features of 3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine, including its aromatic heterocycle and fluorinated substituents, align well with these principles. By leveraging advanced synthetic techniques and computational modeling, researchers can optimize the compound's properties to enhance its therapeutic potential.
Future directions in the study of this compound may include exploring its role in combinatorial therapy regimens or investigating its mechanisms of action at a molecular level. Collaborative efforts between academic researchers and pharmaceutical companies will be essential to translate these findings into clinical applications.
1889193-34-3 (3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine) 関連製品
- 1396885-08-7(N-4-({3-3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}sulfonyl)phenylacetamide)
- 191604-88-3(2-Methoxy-5-(trifluoromethoxy)benzoic acid)
- 2319835-43-1(methyl N-[2,2-bis(furan-2-yl)ethyl]carbamate)
- 1805188-11-7(Methyl 4-bromo-2-cyano-5-fluorobenzoate)
- 1705308-80-0(N-(1-phenylpyrrolidin-2-yl)methyl-2H-1,3-benzodioxole-5-carboxamide)
- 2034421-80-0(N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide)
- 896618-51-2(ethyl 3-(thiophene-3-carbonyl)benzoate)
- 775351-56-9(2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile)
- 185378-81-8(3-(1-Aminopropyl)-1-adamantanol hydrochloride)
- 66074-30-4(5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid)




